molecular formula C24H20N2O6 B557876 Fmoc-4-nitro-L-phenylalanine CAS No. 95753-55-2

Fmoc-4-nitro-L-phenylalanine

Cat. No. B557876
CAS RN: 95753-55-2
M. Wt: 432.4 g/mol
InChI Key: RZRRJPNDKJOLHI-QFIPXVFZSA-N
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Description

Fmoc-4-Nitro-L-phenylalanine is an F-moc protected molecule with potential for biochemical research . It is also known as Fmoc-Phe (4-NO2)-OH . The CAS Number is 95753-55-2 and its Molecular Weight is 432.43 . It has the Molecular Formula C24H20N2O6 .


Synthesis Analysis

Fmoc-4-Nitro-L-phenylalanine is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F . It is used as a building block in the synthesis of peptides, which are essential for drug development .


Molecular Structure Analysis

The IUPAC Name of Fmoc-4-Nitro-L-phenylalanine is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid . The InChI Key is RZRRJPNDKJOLHI-QFIPXVFZSA-N .


Chemical Reactions Analysis

Fmoc-4-Nitro-L-phenylalanine is used in the synthesis of peptides and proteins, which are essential components of many drugs . This product can be used to modify the properties of drugs, such as improving their solubility, stability, and bioavailability .


Physical And Chemical Properties Analysis

Fmoc-4-Nitro-L-phenylalanine is a white to pale cream powder . It has a melting point of 213-223 °C . The Assay (HPLC) is ≥97.5% .

Scientific Research Applications

  • Signal Transduction Studies : Fmoc-4-nitro-L-phenylalanine has been utilized in the synthesis of phosphotyrosyl mimetics for signal transduction studies. These compounds are useful in the preparation of inhibitors against signal transduction pathways, including SH2 domains, protein-tyrosine phosphatases, and PTP domains (Yao et al., 1999).

  • Tissue Engineering and Drug Delivery : This compound has been studied for its potential in tissue engineering and drug delivery. Hydrogels formed by Fmoc-short peptides, including halogenated phenylalanine derivatives, have been investigated as scaffolds for cell cultures and drug delivery systems. Specifically, hydrogels incorporating Fmoc-4-nitro-L-phenylalanine have shown potential for promoting cell adhesion and proliferation, which is critical in tissue engineering applications (Wang et al., 2013).

  • Study of Self-Assembly and Hydrogelation : The compound has been used to understand the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids. Research has shown that halogenation of the phenylalanine side chain can significantly influence the rate of self-assembly and the rheological properties of the resultant hydrogel. This research provides insights into the design and development of small molecule hydrogelators (Ryan et al., 2010).

  • Synthesis and Characterization in Peptide Applications : The compound has been synthesized and characterized for use in opioid peptides. This research contributes to the understanding of the structural and functional aspects of peptides containing Fmoc-4-nitro-L-phenylalanine (Yan, 2010).

  • Antibacterial Applications : Fmoc-4-nitro-L-phenylalanine has been incorporated into composite materials for antibacterial purposes. Nanoassemblies formed by this compound have been shown to inhibit bacterial growth and are not cytotoxic to mammalian cells, suggesting their potential in the development of biomedical materials (Schnaider et al., 2019).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRJPNDKJOLHI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426792
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-nitro-L-phenylalanine

CAS RN

95753-55-2
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
LC Alves, RL Melo, SJ Sanderson… - European journal of …, 2001 - Wiley Online Library
… Fmoc-lcis/trans-Cha-(4-NH-Boc) was prepared starting from Fmoc-4-nitro-l-phenylalanine as previously described [[35]]. Catalytic hydrogenation of the nitro derivative in the presence of …
Number of citations: 33 febs.onlinelibrary.wiley.com
NSA Crone, N van Hilten, A van der Ham… - Bioconjugate …, 2023 - ACS Publications
… Fmoc-4-nitro-l-phenylalanine was dissolved in absolute EtOH (150 mL/g), combined with ammonium chloride (5 equiv) and Zn dust (4 equiv), and the reaction refluxed for 2 h. After the …
Number of citations: 1 pubs.acs.org
RL Melo, RCB Pozzo, LC Alves, E Perissutti… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… Fmoc-4-nitro-L-phenylalanine (3 g, 0.0069 mol) was dissolved in a mixture of absolute ethanol (50 ml), water (3 ml) and acetic acid (3 ml). Platinum oxide (0.15 g) was added and the …
Number of citations: 31 www.sciencedirect.com
NS Crone, N Hilten - 2023 - scholarlypublications …
… In brief, Fmoc-4-nitro-L-phenylalanine, 1, was prepared in 38% yield from L-phenylalanine via nitration and protection with a 9-fluorenylmethoxy-carbonyl (Fmoc) group or was …
N Yao, W Xiao, X Wang, J Marik, SH Park… - Journal of medicinal …, 2009 - ACS Publications
… In library 3, Fmoc-4-nitro-l-phenylalanine was introduced to the x 3 position to provide a potential amino group through the reduction of a nitro group with tin chloride. A branched …
Number of citations: 116 pubs.acs.org
RL Melo, RC Barbosa Pozzo, DC Pimenta… - Biochemistry, 2001 - ACS Publications
… Fmoc-l-cis/trans-Cha-(4-NH-Boc) was prepared starting from Fmoc-4-nitro-l-phenylalanine as previously described ( 25). Catalytic hydrogenation of the nitro derivative in the presence …
Number of citations: 10 pubs.acs.org
C Bochet, S Mercier - Linker Strategies in Solid‐Phase Organic …, 2009 - Wiley Online Library
… After hydrolysis of the Fmoc group, the reactive amine (N-Fmoc-4-nitro-L-phenylalanine) is attached (with standard methods) and submitted to the Ugi reaction. Methanolysis is followed …
Number of citations: 4 onlinelibrary.wiley.com
X Ye, YC Lee, ZP Gates, Y Ling… - Communications …, 2022 - nature.com
… : Fmoc-β-cyclohexyl-L-alanine (Cha), Fmoc-O-tert-butyl-L-β-homoserine (β-Ser), Fmoc-L-Orn (Boc)-OH (Orn), Fmoc-Ser(PO(OBzl)OH)-OH (pSer) and Fmoc-4-nitro-L-phenylalanine (Nph…
Number of citations: 5 www.nature.com
F Borgions, D Ghyssels, A Van Aerschot… - Helvetica chimica …, 2006 - Wiley Online Library
… -L-alanine (Cha), Nα-FmocN-(im)-trityl-L-histidine (His), Nα-Fmoc-β-thienyl-L-alanine (Thi), Nα-Fmoc-4-fluoro-L-phenylalanine (Phe(pF), and Nα-Fmoc-4-nitro-L-phenylalanine (Phe(…
Number of citations: 10 onlinelibrary.wiley.com
N Cankařová, V Krchňák - International Journal of Molecular Sciences, 2020 - mdpi.com
… Modified cellulose 139 was then acylated with N-Fmoc-4-nitro-L-phenylalanine, which, upon cleavage of the Fmoc group (140), could be used for U-4CR. It is important to note that the …
Number of citations: 13 www.mdpi.com

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